![molecular formula C28H26N2O3 B2577294 2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 898343-31-2](/img/structure/B2577294.png)
2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
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Description
2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide, also known as EMA401, is a novel drug candidate that has shown potential in the treatment of chronic pain. It was first discovered by scientists at Spinifex Pharmaceuticals, and is currently undergoing clinical trials for its efficacy in treating neuropathic pain.
Scientific Research Applications
Biginelli Reaction and Heterocycle Synthesis
The Biginelli reaction is a powerful acid-catalyzed, three-component reaction that allows for the rapid synthesis of highly functionalized heterocycles. In this case, the compound LaSOM® 293 was synthesized using the Biginelli reaction as the key step. The reaction involves an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). LaSOM® 293, identified by our laboratory, was obtained with an impressive yield of 84% .
Anticancer Drug Development
The structural diversity of 3,4-dihydropyrimidinones (DHPMs) makes them valuable building blocks for drug development. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling pathways, ultimately inducing cellular apoptosis. Researchers have explored DHPMs extensively for their potential in anticancer therapies .
Multifunctional Materials and Sensing Applications
The compound’s structure suggests potential multifunctionality. For instance, it could serve as a fluorescent probe due to its unique properties. Tetraphenylethene (TPE) derivatives, like LaSOM® 293, exhibit aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT). These features make them excellent candidates for sensing applications. LaSOM® 293 may be useful for detecting metal ions (e.g., Zn²⁺) in living cells, given its low cytotoxicity and AIE-ESIPT dual mechanism .
properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-4-20-10-12-21(13-11-20)27(32)23-16-30(25-14-9-18(2)15-22(25)28(23)33)17-26(31)29-24-8-6-5-7-19(24)3/h5-16H,4,17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZLMOIADVCPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide |
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